molecular formula C19H13ClN4O B11693430 N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]benzamide

N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11693430
M. Wt: 348.8 g/mol
InChI Key: LMEVILOVJMESAX-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzotriazole ring fused with a benzamide moiety, and a chlorophenyl group attached to the triazole ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves the reaction of 3-chlorophenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like chloroform or dichloromethane. The resulting intermediate is then reacted with sodium azide to form the benzotriazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific interactions with molecular targets .

Properties

Molecular Formula

C19H13ClN4O

Molecular Weight

348.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C19H13ClN4O/c20-14-7-4-8-16(11-14)24-22-17-10-9-15(12-18(17)23-24)21-19(25)13-5-2-1-3-6-13/h1-12H,(H,21,25)

InChI Key

LMEVILOVJMESAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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